![molecular formula C13H12BrN3O2S B2443157 Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate CAS No. 1820664-83-2](/img/structure/B2443157.png)
Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate
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Description
Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate, also known as Br-MTPC, is a chemical compound that has been widely used in scientific research. It belongs to the pyrimidine family and has a molecular weight of 327.2 g/mol. Br-MTPC has been found to have various biochemical and physiological effects, making it a valuable tool for scientists to study different cellular processes.
Scientific Research Applications
Suzuki–Miyaura Coupling Reagent
Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate: serves as a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. The SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and organic halides. Key features of this reaction include mild conditions, functional group tolerance, and environmentally benign reagents. The compound’s stability and ease of preparation make it an excellent choice for SM coupling .
properties
IUPAC Name |
benzyl N-(5-bromo-2-methylsulfanylpyrimidin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S/c1-20-12-15-7-10(14)11(16-12)17-13(18)19-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSFBWCTRVQQJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)NC(=O)OCC2=CC=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (5-bromo-2-(methylthio)pyrimidin-4-yl)carbamate |
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